Bradykinin B1 Receptor Antagonist Selectivity Over B2 Receptor: Class-Level Evidence
The phenylsulfamoyl benzamide class to which 4-benzyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide belongs is characterized in the original patent as possessing high affinity for bradykinin B1 receptors and selectivity over bradykinin B2 receptors [1]. The patent disclosure states that this selectivity is critical for reducing undesired side effects associated with B2 receptor antagonism [1]. However, no compound-specific Ki or IC50 values for this exact compound (CAS 868212-61-7) against human or rodent B1 and B2 receptors were identified in the accessible patent text.
| Evidence Dimension | B1 vs B2 receptor selectivity |
|---|---|
| Target Compound Data | Not available for CAS 868212-61-7 specifically |
| Comparator Or Baseline | Class-level: phenylsulfamoyl benzamide derivatives claimed as selective B1 antagonists. B2 receptor serves as counter-target. |
| Quantified Difference | Not quantified for this compound |
| Conditions | Radioligand displacement assay using human recombinant B1 and B2 receptors (implied by patent class description) |
Why This Matters
Receptor selectivity is the primary differentiator for bradykinin-targeted research tools; procurement decisions should prioritize compounds with demonstrated B1-over-B2 selectivity to minimize confounding pharmacology.
- [1] Vago I, Beke G, Bozo E, Farkas S, Hornok K, Keserue G, Schmidt E, Szentirmay E, Vastag M. New benzamide derivatives as bradykinin antagonists. United States Patent Application Publication US 2010/0087423 A1, published 2010-04-08. View Source
